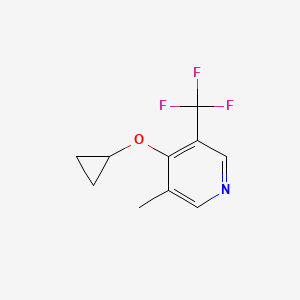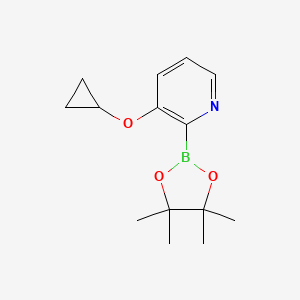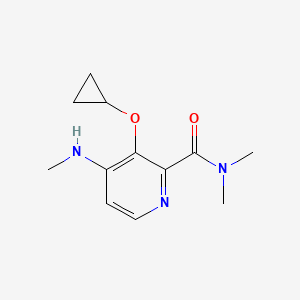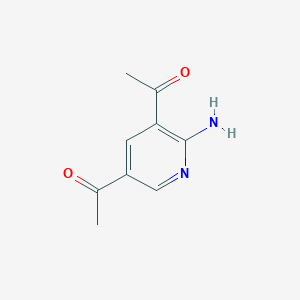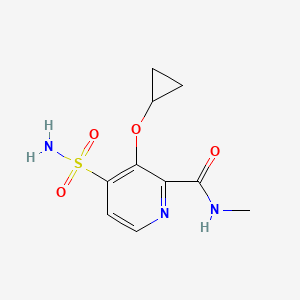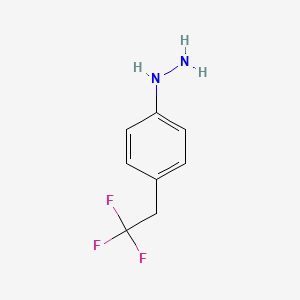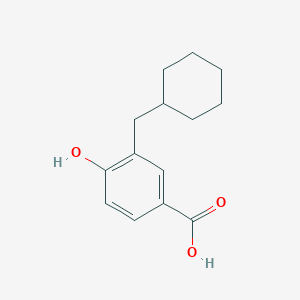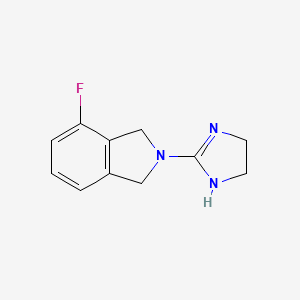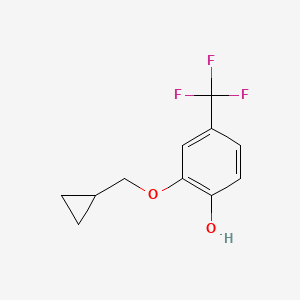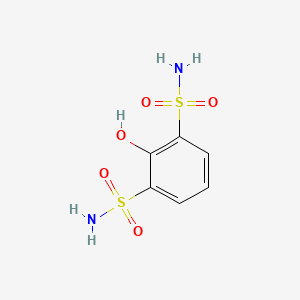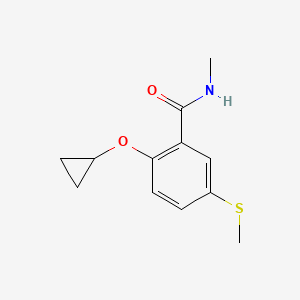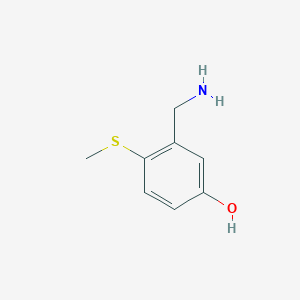
3-(Aminomethyl)-4-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a methylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: One common method involves the reaction of 4-(methylsulfanyl)phenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.
Reductive Amination: Another approach is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as:
Pyrolysis of Sodium Salt of Benzene Sulfonic Acid: This method involves the high-temperature decomposition of the sodium salt of benzene sulfonic acid to yield phenol derivatives.
Dow Process: This process involves the hydrolysis of chlorobenzene in the presence of sodium hydroxide at high temperatures and pressures.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
3-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)phenol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, affecting its biological activity and chemical behavior.
Uniqueness
3-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
3-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChIキー |
KQSMMBYEIQXWRL-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


